9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
The compound 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines.
Mannich Reaction: These starting materials undergo a Mannich-type condensation reaction in water at 80-90°C to form the desired oxazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazine ring or other parts of the molecule.
Substitution: Substitution reactions can occur at the aromatic rings or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly acetylcholinesterase and cholesterol esterase.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 9-(3,4-Dimethoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-(3,4-Dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Uniqueness
The uniqueness of 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern and the presence of both chromene and oxazine rings. This structure imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
9-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H23NO5/c1-29-23-10-8-17(12-24(23)30-2)14-27-15-21-22(31-16-27)11-9-19-20(13-25(28)32-26(19)21)18-6-4-3-5-7-18/h3-13H,14-16H2,1-2H3 |
InChI Key |
PKVKPQYTTIINDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)OC |
Origin of Product |
United States |
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